![molecular formula C26H28S4 B14441542 4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole CAS No. 75508-64-4](/img/structure/B14441542.png)
4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole is an organic compound that belongs to the class of dithioles. This compound is characterized by the presence of two dithiole rings, each substituted with a butylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole typically involves the reaction of 4-butylphenyl-substituted dithioles under specific conditions. One common method involves the use of a Stille coupling reaction, where 1,1′-diaryl-3,3′-distannyl-4,4′-BBT or 1,1′,3,3′-tetrastannyl-4,4′-BBT is reacted with the appropriate aryl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the quality of the final product .
化学反応の分析
Types of Reactions
4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole rings to thiol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the dithiole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol-substituted derivatives.
Substitution: Various substituted phenyl and dithiole derivatives.
科学的研究の応用
4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
作用機序
The mechanism of action of 4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The compound’s dithiole rings can participate in redox reactions, influencing cellular redox balance and modulating various biochemical pathways. Additionally, the phenyl groups may interact with hydrophobic pockets in target proteins, affecting their function .
類似化合物との比較
Similar Compounds
4-tert-Butylphenylboronic acid: Another compound with a butylphenyl group, used in organic synthesis.
Para-tertiary butylphenol: A substituted phenol with similar structural features.
Butylphenyl methylpropional (Lilial): A synthetic fragrance compound with a butylphenyl group.
Uniqueness
4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole is unique due to its dual dithiole rings and the specific substitution pattern of the butylphenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
75508-64-4 |
|---|---|
分子式 |
C26H28S4 |
分子量 |
468.8 g/mol |
IUPAC名 |
4-(4-butylphenyl)-2-[4-(4-butylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole |
InChI |
InChI=1S/C26H28S4/c1-3-5-7-19-9-13-21(14-10-19)23-17-27-25(29-23)26-28-18-24(30-26)22-15-11-20(12-16-22)8-6-4-2/h9-18H,3-8H2,1-2H3 |
InChIキー |
XIGHLPQJCISZFT-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C3SC=C(S3)C4=CC=C(C=C4)CCCC)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
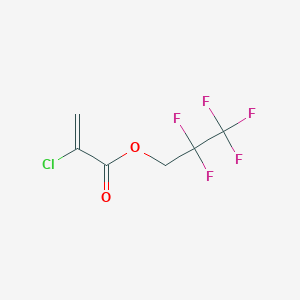

![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
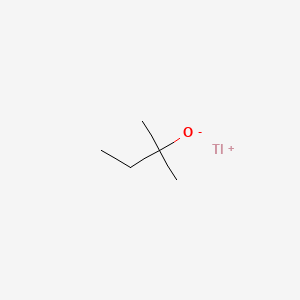
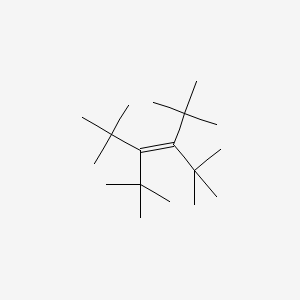
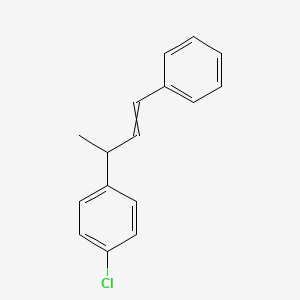
![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)
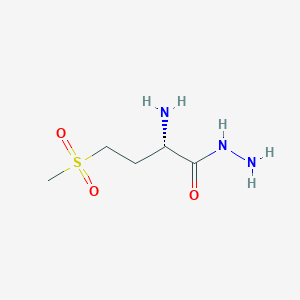
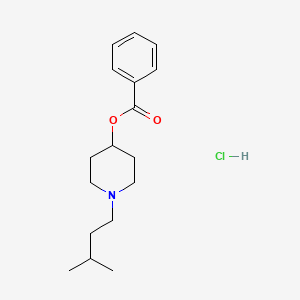
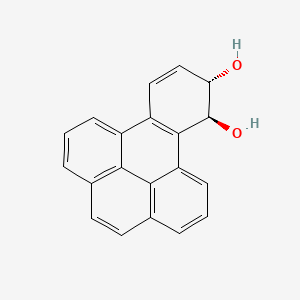
![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
